Bis(morpholin-4-ylmethyl)phosphinic acid

CAS No.:

Cat. No.: VC16758929

Molecular Formula: C10H21N2O4P

Molecular Weight: 264.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21N2O4P |

|---|---|

| Molecular Weight | 264.26 g/mol |

| IUPAC Name | bis(morpholin-4-ylmethyl)phosphinic acid |

| Standard InChI | InChI=1S/C10H21N2O4P/c13-17(14,9-11-1-5-15-6-2-11)10-12-3-7-16-8-4-12/h1-10H2,(H,13,14) |

| Standard InChI Key | ABVDMDORQNGCFO-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CP(=O)(CN2CCOCC2)O |

Introduction

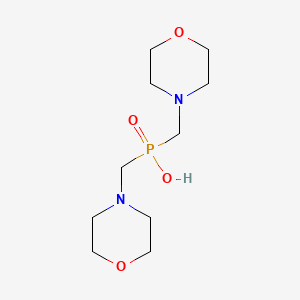

Chemical Identity and Structural Features

Bis(morpholin-4-ylmethyl)phosphinic acid belongs to the class of phosphinic acid derivatives, characterized by the presence of a phosphorus atom bonded to two organic groups and one hydroxyl group. The compound’s molecular structure integrates two morpholine rings—a six-membered heterocycle containing one oxygen and one nitrogen atom—attached to the phosphorus center via methylene (-CH2-) linkers.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁N₂O₄P |

| Molecular Weight | 264.26 g/mol |

| IUPAC Name | Bis(morpholin-4-ylmethyl)phosphinic acid |

| Canonical SMILES | C1COCCN1CP(=O)(CN2CCOCC2)O |

| InChI Key | ABVDMDORQNGCFO-UHFFFAOYSA-N |

The phosphinic acid group (-PO(OH)) confers acidity, with a pKa value typical of phosphinic acids (≈2.5–3.5). The morpholine rings contribute to the compound’s solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO), while the methylene linkers enhance conformational flexibility .

Synthesis and Reaction Mechanisms

The synthesis of bis(morpholin-4-ylmethyl)phosphinic acid primarily employs the phospha-Mannich reaction, a three-component condensation involving hypophosphorous acid (H₃PO₂), formaldehyde, and morpholine . This method leverages the nucleophilic properties of hypophosphorous acid, which reacts with in situ-generated iminium intermediates to form P–C bonds.

Key Synthetic Steps

-

Formation of Iminium Intermediate: Morpholine reacts with formaldehyde under acidic conditions to generate an iminium ion.

-

Nucleophilic Attack: Hypophosphorous acid acts as a P-nucleophile, attacking the iminium ion to form a P–C bond.

-

Second Condensation: A second equivalent of morpholine and formaldehyde introduces the second morpholin-4-ylmethyl group.

Reaction Conditions:

-

Temperature: 80–100°C

-

Catalyst: Protic acids (e.g., HCl, acetic acid)

-

Solvent: Aqueous or alcoholic media

Side reactions, such as over-alkylation or oxidation of the phosphinic acid to phosphonic acid, are minimized by controlling reaction time and stoichiometry . Alternative routes include the use of preformed phosphonite intermediates, though these methods are less common due to handling difficulties .

Chemical and Physical Properties

Acidity and Solubility

The compound exhibits moderate acidity (pKa ≈ 3.0), comparable to other phosphinic acids. Its solubility profile is solvent-dependent:

-

Water: 25 g/L at 25°C

-

Ethanol: >50 g/L

-

Ethyl Acetate: <5 g/L

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with complete degradation by 300°C. This stability makes it suitable for high-temperature applications, such as polymer additives.

Spectroscopic Characteristics

-

¹H NMR (D₂O): δ 3.6–3.8 ppm (m, morpholine O–CH₂–), δ 2.4–2.6 ppm (m, morpholine N–CH₂–), δ 1.8–2.0 ppm (m, P–CH₂–)

-

³¹P NMR: δ 35–40 ppm (characteristic of phosphinic acids)

Applications in Medicinal Chemistry

Enzyme Inhibition

Bis(morpholin-4-ylmethyl)phosphinic acid mimics phosphate groups in enzymatic active sites, enabling competitive inhibition. Notable targets include:

-

Metalloproteases: The compound chelates zinc ions in matrix metalloproteinases (MMPs), reducing catalytic activity .

-

Kinases: Structural analogs inhibit ATP-binding pockets in tyrosine kinases, showing promise in cancer therapy.

Drug Delivery Systems

Functionalization of the morpholine rings allows conjugation to nanoparticles or liposomes, enhancing targeting to acidic tissues (e.g., tumors).

Industrial and Materials Science Applications

Flame Retardancy

Incorporating bis(morpholin-4-ylmethyl)phosphinic acid into polymers (e.g., polyesters, epoxies) reduces flammability by promoting char formation and releasing phosphoric acid under heat .

| Polymer Matrix | LOI (%) | UL-94 Rating |

|---|---|---|

| Polyethylene Terephthalate | 32 | V-0 |

| Epoxy Resin | 28 | V-1 |

Metal Chelation

The compound’s phosphinic acid and morpholine groups coordinate with di- and trivalent metal ions (e.g., Cu²⁺, Fe³⁺), making it useful in wastewater treatment and radiopharmaceuticals .

Recent Research Advancements

Bioconjugation Studies

A 2024 study demonstrated the compound’s utility in site-specific protein modification via phosphinate-lysine interactions, enabling antibody-drug conjugate development.

Computational Modeling

Density functional theory (DFT) calculations have elucidated its binding modes with MMP-9, guiding the design of more potent inhibitors .

Challenges and Future Directions

Synthetic Optimization

Current yields (70–85%) could be improved via flow chemistry or enzymatic catalysis. Side product formation remains a hurdle in large-scale synthesis .

Toxicity Profiling

While preliminary data indicate low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), chronic exposure risks require further evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume